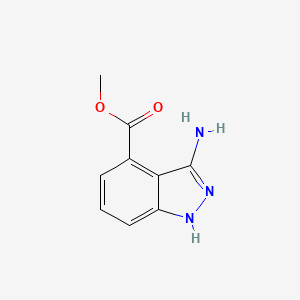

Methyl 3-amino-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMTVIKEAFEJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Indazole Core Construction

The synthesis of methyl 3-amino-1H-indazole-4-carboxylate generally involves the formation of the indazole nucleus followed by selective functionalization. Various synthetic routes have been reported for 1H-indazoles, which can be adapted or modified for the target compound:

Intramolecular Oxidative C–H Amination : A silver(I)-mediated intramolecular oxidative C–H amination has been demonstrated as an efficient method to construct 1H-indazoles with diverse substituents at the 3-position, including amino and ester functionalities. This method proceeds via a single electron transfer (SET) mechanism facilitated by silver(I) oxidants. It allows for the synthesis of 3-substituted indazoles that are otherwise challenging to access through traditional methods.

Cross-Dehydrogenative Coupling (CDC) Strategy : This approach uses α-ketoester-derived hydrazones as substrates, which upon oxidative conditions, undergo intramolecular C–N bond formation to yield 1H-indazoles. Copper(II) acetate can act as a base additive, while silver(I) salts serve as oxidants. The reaction is typically conducted in 1,2-dichloroethane at elevated temperatures (~80 °C) for 24 hours, yielding high product purity and yield.

Substrate Scope and Functional Group Tolerance

The method exhibits broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the arylhydrazone precursors. The following summarizes yields for different substituents:

| Substrate Type | Representative Product | Yield (%) Range |

|---|---|---|

| Para-substituted electron-donating | 3-amino derivatives | 70–95 |

| Unmasked amine substituents | Amino-substituted indazoles | Good yields |

| Electron-withdrawing substituents | Halogens (F, Cl, Br) | 65–90 |

| Biaryl and naphthyl derivatives | Sterically hindered | Moderate to good |

| Disubstituted arylhydrazones | Various substitutions | Moderate |

| 3-Position functional groups | Amide, ketone, ester, olefin, aryl, CF3 | Good to excellent |

Table 2. Substrate Scope for Silver(I)-Mediated Intramolecular C–H Amination

This broad tolerance is particularly relevant for the synthesis of this compound, where the ester group at the 4-position and amino group at the 3-position are key functionalities.

Alternative Preparation Routes and Related Processes

Methylation of Indazole-3-carboxylic Acid : A patented process describes the methylation of indazole-3-carboxylic acid using methylating agents in polar solvents with alkali metal alkoxides or alkaline earth metal oxides/alkoxides as bases. This method yields methyl esters of indazole carboxylic acids in high yield but is primarily focused on 1-methylindazole derivatives rather than 3-amino substituted ones.

Coupling Reactions for Amine Introduction : The conversion of indazole carboxylic acids or their esters to amino derivatives can be achieved via coupling with suitable amines using known amide bond formation reactions. This approach is relevant for derivatives like Granisetron, which shares structural similarities with this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Silver(I)-mediated C–H amination | AgNTf2, Cu(OAc)2 (additive) | 1,2-Dichloroethane, 80 °C, 24h | Up to 97 | Efficient for 3-amino and ester substitution; radical mechanism |

| Methylation of indazole-3-carboxylic acid | Methylating agent, alkali metal alkoxide or alkaline earth metal oxide | Polar solvent, anhydrous lower alkanols | High | Produces methyl esters; industrial scale hazards due to H2 evolution |

| Amide bond coupling with amines | Suitable amines, coupling reagents | Standard amide coupling conditions | Variable | Used for introducing amino groups on indazole derivatives |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated or sulfonylated indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-1H-indazole-4-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity against specific targets.

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Study A | Derivative 1 | Antiproliferative (A549) | < 5.0 µM |

| Study B | Derivative 2 | Apoptosis Induction (MCF-7) | 15.0 µM |

| Study C | Derivative 3 | Antitumor Activity (HepG2) | < 10.0 µM |

These findings suggest that this compound derivatives could serve as promising scaffolds for developing new anticancer agents.

Biological Studies

Beyond anticancer applications, this compound has been explored for its broader biological activities.

Antiviral Properties

Recent studies have indicated that certain derivatives possess antiviral properties, making them candidates for further investigation in the treatment of viral infections. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antiviral efficacy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .

Material Science Applications

This compound is not limited to medicinal applications; it also shows promise in material science.

Synthesis of Functional Materials

The compound can be utilized as a building block for synthesizing functional materials such as polymers and nanomaterials. Its unique indazole structure allows for modifications that can enhance material properties for applications in electronics and photonics .

Case Studies and Research Findings

Several case studies highlight the versatility of this compound in scientific research:

Case Study: Anticancer Derivatives

A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Case Study: Antiviral Screening

Another investigation focused on screening various derivatives for antiviral activity against specific viruses. The study found that certain compounds inhibited viral replication effectively, warranting further exploration into their mechanisms and potential therapeutic uses .

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and isomers of Methyl 3-amino-1H-indazole-4-carboxylate, emphasizing substituent positions and molecular properties:

Key Observations :

- Positional Isomerism: Methyl 4-amino-1H-indazole-3-carboxylate (CAS 1360946-93-5) shares the same molecular formula as the target compound but differs in the positions of the amino and ester groups. This positional variance can significantly alter electronic properties and biological activity .

- Halogenated Derivative : Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate (CAS 1337882-04-8) introduces iodine at the 3-position, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .

- Hydroxy vs.

Physicochemical Properties

- Solubility: Esters like Methyl 3-hydroxy-1H-indazole-4-carboxylate exhibit moderate solubility in polar solvents (e.g., DMF, methanol) due to hydrogen-bonding interactions . The amino group in the target compound may enhance aqueous solubility compared to halogenated analogs.

- Reactivity: The 3-amino group is amenable to acylation or diazotization, while the 4-ester can undergo hydrolysis to carboxylic acids for further derivatization .

Research Findings and Limitations

Biological Activity

Methyl 3-amino-1H-indazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its potential as an antimicrobial and anticancer agent, and summarizes relevant research findings and case studies.

Chemical Structure and Properties

This compound features an indazole ring with an amino group at the 3-position and a carboxylate ester at the 4-position. This unique structure allows for various interactions with biological macromolecules, which can modulate enzyme activity and receptor function.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, enhancing binding affinity.

- π-π Interactions : The indazole ring can participate in π-π stacking with aromatic residues, influencing protein conformations and activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antifungal agent, particularly against Candida species:

- In Vitro Studies : Research demonstrated that derivatives of indazole, including this compound, exhibited varying degrees of activity against Candida albicans and Candida glabrata. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) of 3.807 mM against C. albicans and 15.227 mM against C. glabrata .

Table 1: Antifungal Activity of Indazole Derivatives

| Compound ID | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| 3a | 3.807 | 15.227 |

| 3c | 10 | 10 |

| 10a | 0.1 | 1 |

| 10g | <10 | <10 |

Anticancer Activity

This compound has also been investigated for its anticancer properties:

- Cell Line Studies : In vitro assays demonstrated that compounds derived from this scaffold could induce apoptosis in cancer cell lines by modulating the p53-MDM2 interaction, leading to increased levels of p53 protein and subsequent activation of apoptotic pathways .

Case Study: Induction of Apoptosis

A study involving a related compound indicated that treatment led to:

- Upregulation of p53 : Enhanced expression levels of p53 protein.

- Downregulation of MDM2 : Reduced MDM2 levels, disrupting the balance necessary for cell survival.

- Cell Cycle Arrest : Cells were arrested in the G0/G1 phase, indicating effective disruption of cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications to the indazole scaffold significantly influence biological activity:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-1H-indazole-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step functionalization of indazole scaffolds. A common approach starts with halogenated intermediates (e.g., 3-iodo derivatives) for cross-coupling reactions, followed by esterification and amination. For example, iodine at the 3-position allows Suzuki-Miyaura coupling or Buchwald-Hartwig amination . Reflux conditions in acetic acid (3–5 hours) are often employed for cyclization or condensation steps, as seen in analogous indazole syntheses . Optimization focuses on catalyst selection (e.g., Pd for coupling), solvent polarity, and temperature control to maximize yield and purity.

Q. How is the structural integrity of this compound validated?

- Methodology :

- X-ray diffraction (XRD) : Monoclinic crystal systems are common for similar indazole derivatives, with SHELX software (e.g., SHELXL) used for refinement .

- Spectroscopy : FT-IR confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretches at ~3400 cm⁻¹). NMR (¹H/¹³C) identifies substituent positions, such as the methyl ester (δ ~3.9 ppm) and aromatic protons .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₀H₁₀N₂O₂ for Methyl 4-methyl-1H-indazole-3-carboxylate) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : It serves as a versatile intermediate for bioactive molecules. The 3-amino group enables derivatization into amides or heterocycles, while the ester allows hydrolysis to carboxylic acids for further coupling. For example, analogs have been explored as kinase inhibitors or antimicrobial agents via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address low yields in the final amination step of this compound synthesis?

- Methodology :

- Catalyst screening : Test Pd/Cu systems for Buchwald-Hartwig amination efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve nucleophilicity of amine reactants.

- Protection/deprotection : Temporarily protect the ester group during amination to prevent side reactions .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for derivatives?

- Methodology :

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .

- Prodrug design : Modify the ester to a more stable group (e.g., tert-butyl) to enhance bioavailability .

- Computational modeling : Predict binding affinities using docking studies (e.g., with kinase domains) to reconcile activity gaps .

Q. How do steric and electronic effects influence the reactivity of the 3-amino group in further functionalization?

- Methodology :

- Substituent analysis : Compare reaction rates of this compound with bulkier analogs (e.g., 3-alkylamino) in acylation or alkylation reactions.

- DFT calculations : Map electron density at the amino group to predict nucleophilicity .

- Experimental validation : Use kinetic studies (e.g., monitoring by HPLC) to quantify reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.